Ozagrel methyl ester is a synthetic compound related to Ozagrel, which is primarily known for its role as a thromboxane A2 receptor antagonist. It is utilized in the treatment of various cardiovascular conditions, particularly in managing acute ischemic events. This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and is recognized for its potential in modulating platelet aggregation and vascular tone.
Ozagrel methyl ester is synthesized through chemical processes that modify the original Ozagrel structure to enhance its pharmacological properties. The compound has been studied for its effects on the cardiovascular system, particularly in relation to thromboxane pathways.
Ozagrel methyl ester can be synthesized through several chemical reactions that typically involve the esterification of Ozagrel with methanol or methanol derivatives. The general synthetic route may include:
The synthesis generally follows these steps:
The molecular structure of Ozagrel methyl ester can be represented as follows:
The compound features a core structure derived from Ozagrel with a methyl ester functional group attached, impacting its solubility and bioavailability.
Ozagrel methyl ester can undergo various chemical reactions:
The stability of the compound can be influenced by pH and temperature, which are critical factors during storage and application in pharmaceutical formulations.
Ozagrel methyl ester acts primarily as a thromboxane A2 receptor antagonist. By blocking this receptor, it reduces platelet aggregation and vasoconstriction, leading to improved blood flow and reduced risk of thrombotic events.
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis and formulation processes.
Ozagrel methyl ester is primarily used in scientific research related to cardiovascular health. Its applications include:
The development of thromboxane A₂ (TXA₂) synthase inhibitors represents a pivotal advancement in targeting platelet-mediated thrombotic pathways. Early antiplatelet strategies relied on non-selective cyclooxygenase (COX) inhibitors like aspirin, which indiscriminately blocked all prostanoid synthesis. The discovery of TXA₂ as a potent vasoconstrictor and platelet aggregator in the 1970s catalyzed research into selective TXA₂ modulation. Initial inhibitors, including imidazole and pyridine derivatives, demonstrated the critical structure-activity relationship (SAR) that governed potency. For example, the optimal distance between the heterocyclic ring (imidazole/ pyridine) and carboxylic acid moiety was found to be 8.5–10 Å, enabling precise interaction with the TXA₂ synthase active site [3] [7].
Table 1: Evolution of Key TXA₂ Synthase Inhibitors
Compound Class | Representative Agent | IC₅₀ (M) | Selectivity Profile |
---|---|---|---|
Early Imidazole Derivatives | 1-(7-Carboxyheptyl)imidazole | ~10⁻⁶ | Low specificity for TXAS |
Optimized Imidazoles | Ozagrel | 1.1 × 10⁻⁸ | >1000-fold selectivity over COX, PGI₂S |
Pyridine Derivatives | (E)-3-[4-(3-Pyridylmethyl)phenyl]-2-methylacrylic acid | 3 × 10⁻⁹ | High TXAS specificity, no COX inhibition |
Ozagrel ((E)-4-(1-imidazolylmethyl)cinnamic acid) emerged as a benchmark compound due to its nanomolar inhibitory potency (IC₅₀ = 1.1 × 10⁻⁸ M) and exceptional selectivity. Crucially, it did not inhibit related enzymes like COX, prostacyclin (PGI₂) synthase, or lipoxygenases, preserving vascular homeostasis while suppressing thrombogenesis [7]. This selectivity stemmed from its molecular design: the trans-cinnamic acid moiety provided optimal spatial orientation, while the imidazole group chelated the heme iron in TXA₂ synthase. Pharmacologically, ozagrel uniquely diverted prostaglandin endoperoxides toward PGI₂ synthesis—a dual mechanism that enhanced vasodilation while inhibiting platelet aggregation [3].
Ozagrel methyl ester (methyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate) serves as a strategic prodrug derivative of ozagrel, designed to overcome pharmacokinetic limitations. The esterification of ozagrel's carboxylic acid group significantly enhances lipophilicity, improving blood-brain barrier (BBB) penetration—a critical attribute for targeting cerebral thrombosis. In vivo studies in rat models of middle cerebral artery occlusion (MCAO) demonstrated that ozagrel (3 mg/kg) reduced cortical infarction volume by 32–41% and attenuated neurologic deficits in microthrombosis models [5]. These effects correlated with suppressed TXA₂ biosynthesis and elevated cerebral PGI₂ levels, confirming target engagement [7].
Table 2: Key Advances in Ozagrel-Based Drug Design
Innovation | Molecular Rationale | Therapeutic Impact |
---|---|---|
Ozagrel Methyl Ester | Esterification enhances lipophilicity & BBB penetration | Improved efficacy in cerebral infarction models |
Ozagrel-Paeonol Codrugs (e.g., PNC3) | Mutual prodrug improves solubility & bioavailability | Enhanced antiplatelet activity and neuroprotection |
Sodium Ozagrel + Atorvastatin | Synergistic lipid/platelet pathway modulation | Reduced hs-CRP, HMGB1 in diabetic stroke patients |
Modern drug design leverages ozagrel's scaffold for codrug development. The ozagrel-paeonol conjugate PNC3 exemplifies this: it exhibits superior antiplatelet aggregation (IC₅₀ < 50 μM) and neuroprotection in oxygen-glucose deprived PC12 cells. Molecular docking confirms PNC3's dual binding to P2Y₁₂ and TXA₂ synthase, with free energy values of -7.8 kcal/mol and -9.2 kcal/mol, respectively [2] [4]. Clinically, sodium ozagrel combined with atorvastatin in type 2 diabetic patients with lacunar infarction suppressed inflammatory markers (hs-CRP, IL-1β, TNF-α) and improved NIH Stroke Scale scores by 45% compared to monotherapy [9].
Early pharmacological studies systematically compared ozagrel with structurally related analogs to elucidate SAR determinants of efficacy. The trans-cinnamic acid derivative ozagrel outperformed both shorter-chain imidazole analogs and rigidified styrene derivatives in TXA₂ synthase inhibition. Notably, its (E)-configuration was essential—the (Z)-isomer showed 100-fold reduced potency due to steric hindrance in the enzyme pocket [7].
Table 3: Pharmacological Profile of Ozagrel vs. Key Derivatives
Compound | TXAS IC₅₀ (M) | Species Selectivity | Secondary Pharmacology |
---|---|---|---|
Ozagrel (Free Acid) | 1.1 × 10⁻⁸ | Human ≈ Rabbit > Rat | ↑ PGI₂ synthesis via PG endoperoxide redirection |
Pyridine Derivative (56) | 3 × 10⁻⁹ | Broad-species activity | Minimal PGI₂ elevation |
Ozagrel Methyl Ester | ~2 × 10⁻⁸* | Enhanced brain bioavailability in rats | Metabolized to active ozagrel in vivo |
Paeonol-Ozagrel Codrug | 5 × 10⁻⁶ (antiplatelet) | Improved cellular uptake | Antioxidant & anti-inflammatory effects |
*Estimated from prodrug conversion kinetics
Species-specific variability was notable: ozagrel exhibited higher potency against human and rabbit TXA₂ synthase versus rodent enzymes. This translated to stronger PGI₂ elevation in human endothelial cells (~300% increase in 6-keto-PGF₁α) than in rats [7]. In cerebral ischemia models, ozagrel methyl ester surpassed free-radical scavengers like norphenazone, reducing infarct volume by 38% versus 12% at equimolar doses [5]. Derivatives like the paeonol codrug PNC3 further broadened the pharmacodynamic profile—beyond TXA₂ synthase inhibition, it suppressed reactive oxygen species (ROS) and inhibited ADP-induced platelet aggregation, showcasing multifactorial anti-ischemic activity [2] [4].
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3